molecular formula C17H20O2 B1655483 1,3-Di(4-methylphenoxy)propane CAS No. 3722-64-3

1,3-Di(4-methylphenoxy)propane

Cat. No.: B1655483
CAS No.: 3722-64-3
M. Wt: 256.34 g/mol
InChI Key: JOZVRHRYHVUIME-UHFFFAOYSA-N
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Description

1,3-Di(4-methylphenoxy)propane is an organic compound featuring a propane backbone with two para-methyl-substituted phenoxy groups attached at the 1 and 3 positions. It is structurally characterized by its ether linkages and aromatic substituents, which influence its physical, chemical, and functional properties.

Key applications include its use as a ligand in coordination chemistry (e.g., in zinc and cadmium complexes) and as a precursor for advanced materials. Its stability and aromatic substituents make it suitable for forming supramolecular structures through hydrogen bonding or π-π interactions .

Properties

CAS No.

3722-64-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methyl-4-[3-(4-methylphenoxy)propoxy]benzene

InChI

InChI=1S/C17H20O2/c1-14-4-8-16(9-5-14)18-12-3-13-19-17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3

InChI Key

JOZVRHRYHVUIME-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Di(4-pyridyl)propane (bpp)
  • Structure: Propane backbone with pyridyl groups instead of phenoxy groups.
  • Applications : Acts as a neutral ligand in coordination polymers (e.g., [ZnClL₀.₅(bpp)]), forming 1D chains or 3D frameworks via metal coordination .
  • Comparison: The pyridyl groups in bpp enable stronger metal-ligand coordination compared to the ether linkages in 1,3-di(4-methylphenoxy)propane. This difference impacts their utility in catalysis and fluorescence properties .
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
  • Structure: Propane backbone with hydroxyl and para-methylphenoxy substituents.
  • Properties: Higher polarity (hydrogen bond donors: 3, acceptors: 4) and lower hydrophobicity (XLogP3 = 0.3) compared to this compound, which lacks hydroxyl groups. This enhances solubility in polar solvents .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
  • Structure : Methoxy substituents instead of methyl groups, with additional hydroxyl moieties.
  • Safety: Classified as non-hazardous, contrasting with halogenated analogs like 1,3-dibromopropane, which is flammable and toxic .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Weight Substituents XLogP3 Key Applications
This compound ~270 (estimated) Para-methylphenoxy ~3.5* Coordination polymers, materials
1,3-Di(4-pyridyl)propane (bpp) 214.27 Pyridyl 1.2 Fluorescent metal complexes
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol 226.27 Hydroxyl, para-methylphenoxy 0.3 Pharmaceutical intermediates
1,3-Dibromopropane 217.89 Bromine 2.1 Industrial alkylating agent

*Estimated based on structural similarity to .

Key Observations :
  • Hydrophobicity: The para-methylphenoxy groups in this compound confer moderate hydrophobicity (higher than diols but lower than brominated analogs). This property makes it suitable for organic solvents in synthesis .
  • Reactivity : Ether linkages are less reactive than bromine (in 1,3-dibromopropane) or hydroxyl groups, limiting its use in nucleophilic reactions but enhancing stability in materials science .
  • Safety: Unlike halogenated derivatives, methylphenoxy and methoxyphenyl analogs generally exhibit lower acute toxicity, though handling precautions (e.g., avoiding inhalation) are still advised .

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